molecular formula C12H13NO4 B1375878 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid CAS No. 99940-64-4

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1375878
CAS RN: 99940-64-4
M. Wt: 235.24 g/mol
InChI Key: WDFHLEMSQSCONQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (BO-5-oxopyrrolidine-3-carboxylic acid) is an organic compound with a wide range of applications in scientific research. It can be synthesized using a variety of methods, and its properties make it an ideal reagent for a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid and tested them for their antioxidant activity. These derivatives, which include various substituents, demonstrated significant antioxidant potential, with some compounds showing higher activity than well-known antioxidants like ascorbic acid. This indicates the potential use of these compounds in fields requiring antioxidant properties (Tumosienė et al., 2019).

Coordination Polymers

Derivatives of 3,5-dihydroxy benzoic acid, such as 3,5-bis(benzyloxy)benzoic acid (a structural relative of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid), have been used to synthesize lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties, making them potential candidates for applications in material sciences and photophysical studies (Sivakumar et al., 2011).

Potential Biological Activity

The synthesis of polycyclic systems incorporating 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems. The biological activity of these compounds was predicted, suggesting potential pharmacological applications, although the specific activities and application fields need further investigation (Kharchenko et al., 2008).

Mechanism of Action

properties

IUPAC Name

5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHLEMSQSCONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40760696
Record name 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99940-64-4
Record name 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40760696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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